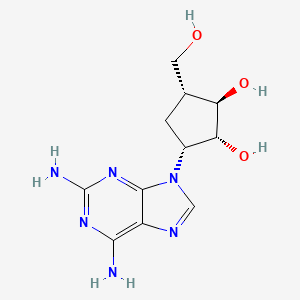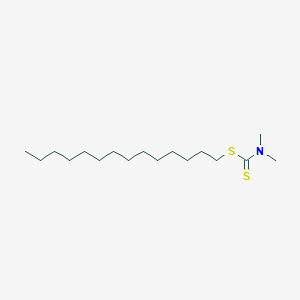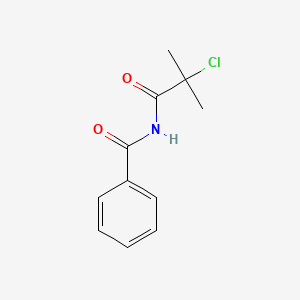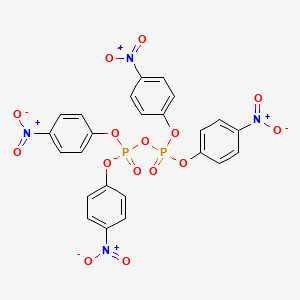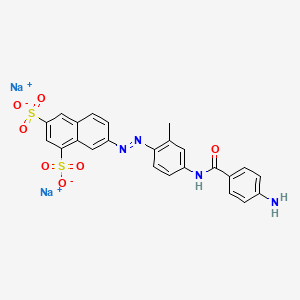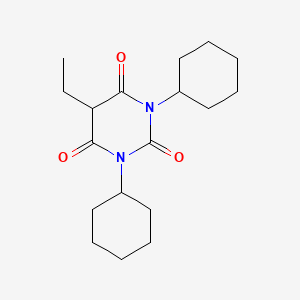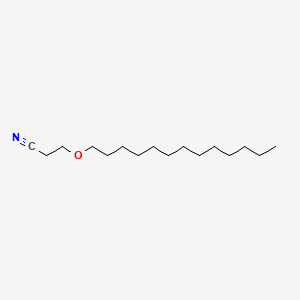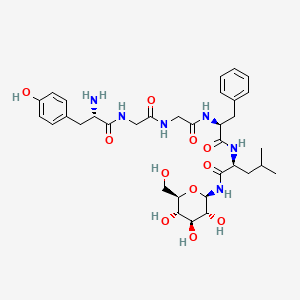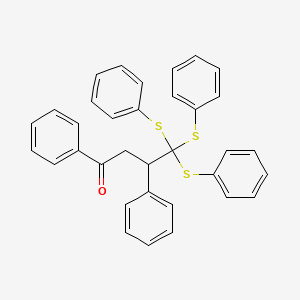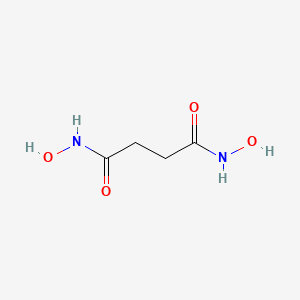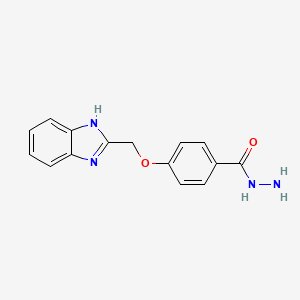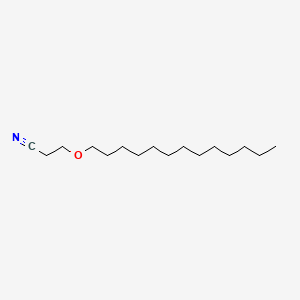
Propanenitrile, 3-(tridecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to an alkyl group. It is a colorless liquid that is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tridecyloxy)- can be synthesized through several methods. One common method involves the reaction of tridecanol with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tridecanol is replaced by the cyano group from acrylonitrile .
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-(tridecyloxy)- often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-(tridecyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-(tridecyloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and lubricants
Wirkmechanismus
The mechanism of action of propanenitrile, 3-(tridecyloxy)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for nitrile hydratase enzymes, which catalyze the conversion of nitriles to amides. This reaction is important in the metabolism of nitriles and their detoxification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile: A simpler nitrile with the formula C3H5N.
Butanenitrile: Another nitrile with the formula C4H7N.
Hexanenitrile: A nitrile with the formula C6H11N.
Uniqueness
Propanenitrile, 3-(tridecyloxy)- is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler nitriles. This long chain makes it more hydrophobic and affects its solubility and reactivity in various solvents .
Eigenschaften
CAS-Nummer |
68610-36-6 |
|---|---|
Molekularformel |
C16H31NO |
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
3-tridecoxypropanenitrile |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3 |
InChI-Schlüssel |
QNXKSVYXNGTPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)

